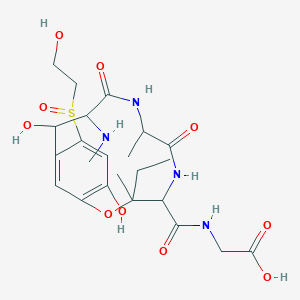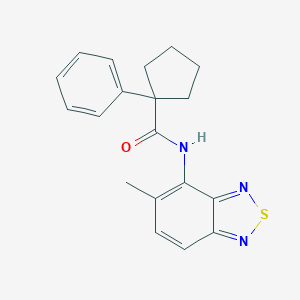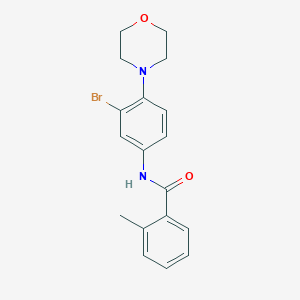![molecular formula C18H19BrN2O2 B235373 N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide, also known as BML-210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BML-210 is a member of the phenylacetamide class of compounds and has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
Mécanisme D'action
The exact mechanism of action of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of inflammatory cytokines and prostaglandins. This compound may also act by modulating the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects
Studies have shown that this compound can have a number of biochemical and physiological effects. These include reducing the production of inflammatory cytokines, reducing the infiltration of inflammatory cells, and reducing pain in animal models of inflammatory and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide in lab experiments is that it is a relatively straightforward compound to synthesize. This means that it can be readily produced in a laboratory setting. Additionally, this compound has been shown to have potential therapeutic properties, which makes it an attractive compound for further study.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This means that further research is needed to fully elucidate the compound's therapeutic potential. Additionally, the effects of this compound on human subjects are not yet known, which means that further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are a number of future directions that could be pursued in the study of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide. One area of research that could be explored is the compound's potential as an anti-inflammatory agent. This could involve further studies to determine the compound's mechanism of action and its effects on different types of inflammatory conditions.
Another area of research that could be explored is the compound's potential as an analgesic agent. This could involve further studies to determine the compound's effects on different types of pain, as well as its mechanism of action.
Finally, further research is needed to determine the safety and efficacy of this compound in humans. This could involve clinical trials to determine the compound's effects on different types of inflammatory and pain conditions, as well as its safety profile.
Méthodes De Synthèse
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide involves a multi-step process that starts with the reaction of 3-bromo-4-nitroaniline and morpholine in the presence of a base to form 3-bromo-4-(4-morpholinyl)aniline. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to form this compound. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research that has focused on this compound is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce the infiltration of inflammatory cells, suggesting that it may have potential as an anti-inflammatory agent.
Another area of research that has focused on this compound is its analgesic properties. Studies have shown that this compound can reduce pain in animal models of inflammatory and neuropathic pain, suggesting that it may have potential as an analgesic agent.
Propriétés
Formule moléculaire |
C18H19BrN2O2 |
|---|---|
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
N-(3-bromo-4-morpholin-4-ylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H19BrN2O2/c19-16-13-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,20,22) |
Clé InChI |
KJHUHJWNDRIWGM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Br |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)




![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)